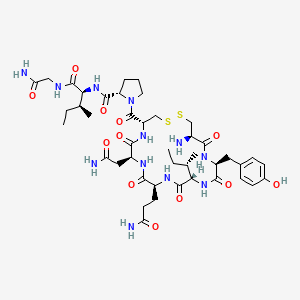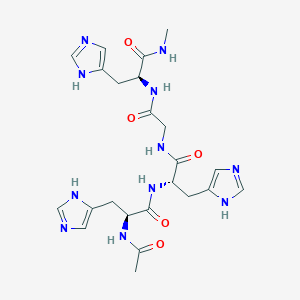
Ac-His-His-Gly-His-NHMe
Vue d'ensemble
Description
“Ac-His-His-Gly-His-NHMe” is a chemical compound with the molecular formula C23H31N11O5 . It is also known by other synonyms such as Ac-HHGH-NHMe, N-Acetyl-L-histidyl-L-histidylglycyl-N-methyl-L-histidinamide . The molecular weight of this compound is 541.56 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ac-His-His-Gly-His-NHMe” include a molecular weight of 541.56 and a storage temperature of -15°C . More detailed properties such as melting point, boiling point, density, etc., are not available in the search results.
Applications De Recherche Scientifique
Conformational and Structural Analysis
Deamidation Studies : Research on similar compounds like Ac-Asn-Gly-NHMe and Ac-Isn-Gly-NHMe has focused on the deamidation process. This process, relevant for understanding the stability and behavior of proteins, confirms that deamidation proceeds through a cyclic imide intermediate (Meinwald, Stimson, & Scheraga, 2009).
Conformational Preferences in Solution : Studies on Ac-Gly-NHMe have explored its conformational behavior in different solvents. This research is crucial for understanding how the molecular structure of similar compounds like Ac-His-His-Gly-His-NHMe might change in various environments (Cormanich, Rittner, & Bühl, 2015).
cis-Peptide Bond Isomers : Investigations into the conformational hyperspace of cis-peptide bond isomers provide insights into the stability and structure of similar peptide sequences (Gutiérrez, Baldoni, & Enriz, 2009).
Theoretical Analysis and Modeling
α-Helix Hairpin Structures : Theoretical analysis of α-helix hairpin structures constructed by right-handed α-helices, including sequences like Ac-(Ala)n-Gly-Gly-Gly-(Ala)n-NHMe, can be related to understanding the stability and structure of similar sequences in Ac-His-His-Gly-His-NHMe (Ishikawa, Oka, Hayashi, & Nishinaga, 1996).
Disulfide Linkage in Peptides : Theoretical analysis of tetrapeptides with disulfide linkage, such as Ac-Cys-Pro-Gly-Cys-NHMe, offers insights into the conformational preferences of peptides, which can be applied to understand the behavior of Ac-His-His-Gly-His-NHMe (Yoshimoto, Nishinaga, Oka, & Hayashi, 1997).
Hydrogen-Bonded Structures Analysis : Theoretical studies on hydrogen-bonded structures of compounds like Ac-Gly-L-Ala-Gly-NHMe can provide insights into the potential hydrogen bonding patterns in Ac-His-His-Gly-His-NHMe (Pletnev, Kadymova, & Popov, 1974).
Specialized Peptide Studies
Silk Fibroin Model Polypeptide : Research on Ac-(Ala-Gly)12-NHMe, a model polypeptide of Bombyx mori silk fibroin, has explored its conformational behavior. This can be related to the study of similar peptide sequences in Ac-His-His-Gly-His-NHMe (Oka, Baba, Kagemoto, & Nakajima, 1990).
Elastin Analogue Tetrapeptide : Investigations into Ac-Ala-Pro-Gly-Gly-NHMe, an elastin analogue, help in understanding the role of specific amino acids in stabilizing certain peptide structures, which can be extrapolated to Ac-His-His-Gly-His-NHMe (Oka, Baba, Kagemoto, & Nakajima, 1991).
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGPEYUEWGFBD-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N11O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-His-His-Gly-His-NHMe | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



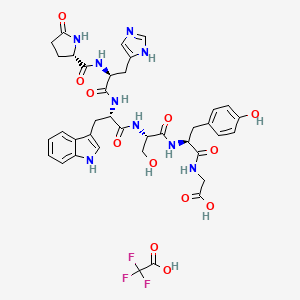

![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)
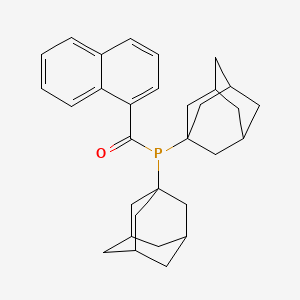
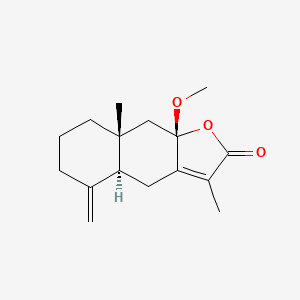
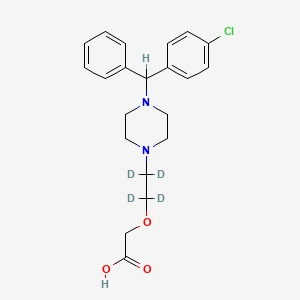

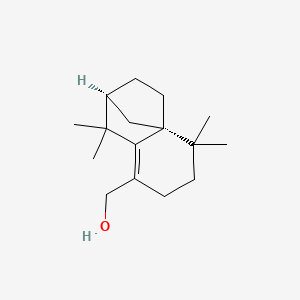
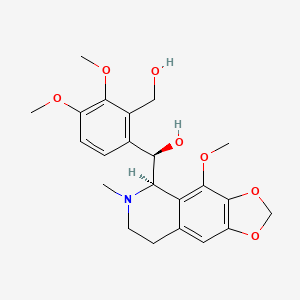
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid methyl ester](/img/structure/B1516647.png)
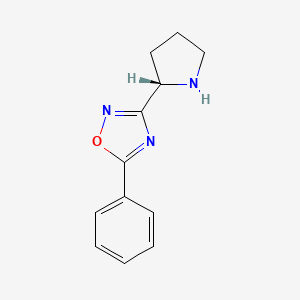
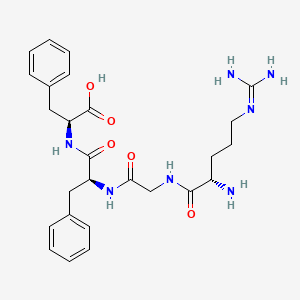
![(6aS,12aS)-Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B1516666.png)
